8-(4-chlorophenyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Overview
Description
8-(4-chlorophenyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as CPT or 8-Cl-cAMP, is a cyclic nucleotide analog that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of cyclic AMP-dependent protein kinase (PKA) and has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
8-(4-chlorophenyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione exerts its effects by inhibiting PKA, which is involved in a variety of cellular processes including cell proliferation, differentiation, and apoptosis. By inhibiting PKA, 8-(4-chlorophenyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione can disrupt these processes and induce cell death in cancer cells. Additionally, 8-(4-chlorophenyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been shown to activate the protein kinase G pathway, which can also induce cell death in cancer cells.
Biochemical and physiological effects:
8-(4-chlorophenyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, 8-(4-chlorophenyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 8-(4-chlorophenyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its potent inhibitory effect on PKA, which makes it a useful tool for studying the role of PKA in cellular processes. Additionally, 8-(4-chlorophenyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have anti-tumor effects in several types of cancer, making it a promising candidate for cancer therapy. However, one limitation of using 8-(4-chlorophenyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its potential toxicity, which can limit its usefulness in certain applications.
Future Directions
There are several future directions for research on 8-(4-chlorophenyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione. One area of interest is the development of 8-(4-chlorophenyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione analogs with improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to elucidate the mechanisms of action of 8-(4-chlorophenyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione and its potential therapeutic applications in various diseases. Finally, the use of 8-(4-chlorophenyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione in combination with other therapies, such as chemotherapy or immunotherapy, may enhance its anti-tumor effects and improve its clinical utility.
Scientific Research Applications
8-(4-chlorophenyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, cardiovascular disease, and inflammation. It has been shown to have anti-tumor effects in several types of cancer, including breast, lung, and prostate cancer. Additionally, 8-(4-chlorophenyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
8-(4-chlorophenyl)-3-methyl-7H-purine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O2/c1-17-10-8(11(18)16-12(17)19)14-9(15-10)6-2-4-7(13)5-3-6/h2-5H,1H3,(H,14,15)(H,16,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDPRCVEEUVGHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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